GSK682753A

概要

準備方法

合成経路と反応条件

GSK682753Aの合成は、重要な中間体の調製から始まる複数の段階を伴います。このプロセスには通常、以下が含まれます。

コア構造の形成: this compoundのコア構造は、一連の縮合反応と環化反応によって合成されます。

官能基の修飾: さまざまな官能基は、置換反応、多くの場合ハロゲン化とアルキル化を含む反応によってコア構造に導入されます。

最終的なアセンブリ: 最終的な化合物は、修飾されたコア構造を特定の側鎖と制御された条件下でカップリングすることにより組み立てられます。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。これには以下が含まれます。

反応条件の最適化: 温度、圧力、溶媒条件は、収率と純度を最大化するように最適化されています。

精製技術: クロマトグラフィーや結晶化などの高度な精製技術が、最終生成物の高純度を保証するために使用されます。

化学反応の分析

反応の種類

GSK682753Aは、さまざまな化学反応を起こし、以下が含まれます。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。

置換: 置換反応、特にハロゲン化とアルキル化は、this compoundの合成と修飾において一般的です。

一般的な試薬と条件

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。

置換試薬: 塩素や臭素などのハロゲン化剤、およびヨウ化メチルなどのアルキル化剤が一般的に使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれており、これらはさらなる研究開発に使用できます。

科学研究への応用

This compoundは、科学研究において幅広い用途があり、以下が含まれます。

化学: EBI2の構造と機能を研究するためのツール化合物として使用されます。

生物学: 免疫細胞の移動と位置決めにおけるEBI2の役割を理解するのに役立ちます。

医学: 炎症性腸疾患や多発性硬化症などの免疫系の機能不全に関連する疾患の治療における潜在的な治療的用途。

産業: EBI2関連の経路を標的とした新薬の開発に使用されます。

科学的研究の応用

Immunology

GSK682753A is instrumental in studying the role of EBI2 in immune cell dynamics. Its ability to inhibit EBI2 activity allows researchers to dissect the receptor's function in B cell positioning within lymphoid follicles and its involvement in immune responses to pathogens.

Cancer Research

Given EBI2's association with Epstein-Barr virus-related malignancies, this compound serves as a valuable tool for investigating therapeutic strategies targeting EBI2 signaling pathways. The compound's efficacy in reducing B cell proliferation suggests potential applications in treating EBV-associated cancers .

Inflammatory Diseases

The modulation of EBI2 activity by this compound has implications for various inflammatory conditions where B cell migration plays a critical role. By inhibiting EBI2, this compound may help manage diseases characterized by excessive B cell activity and migration, such as autoimmune disorders .

Table 1: Summary of Experimental Findings on this compound

| Study | Cell Type | Assay Type | IC50 (nM) | Effect Observed |

|---|---|---|---|---|

| Benned-Jensen et al. (2014) | HEK293 cells | Calcium release | 2 | Inhibition of calcium mobilization |

| Rosenkilde et al. (2011) | CHO cells | ERK1/2 MAPK activation | 3.0 | Suppression of ERK phosphorylation |

| Study on B cells (2011) | Murine B cells | Proliferation assay | 53.6 | Reduced proliferation in EBI2-overexpressing cells |

Case Study: Inhibition of EBV-Induced B Cell Proliferation

In a study examining the effects of this compound on EBV-induced B cell proliferation, researchers found that treatment with the compound significantly reduced the growth of EBI2-overexpressing B cells compared to wild-type controls . This finding underscores the potential for this compound as a therapeutic agent in managing EBV-related conditions.

作用機序

GSK682753Aは、EBI2に結合してその活性を阻害することで効果を発揮します。この阻害は、Gタンパク質によって媒介されるシグナル伝達経路に影響を与え、免疫細胞の移動と位置決めが減少します。 この化合物は、EBI2のオキシステロール結合部位を特異的に標的とし、受容体がその天然リガンドと相互作用するのを防ぎます .

類似の化合物との比較

類似の化合物

7α,25-ジヒドロキシコレステロール: 免疫細胞の移動に関与するEBI2の天然リガンド。

GSK682751A: 構造的特性が似ていますがわずかに異なるEBI2の別の逆アゴニスト。

独自性

This compoundは、EBI2に対する高い効力と選択性によりユニークです。 Gタンパク質依存性および非依存性シグナル伝達経路の両方を阻害する能力により、EBI2機能の研究やこの受容体を標的とした治療薬の開発に貴重なツールとなっています .

ご質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください!

類似化合物との比較

Similar Compounds

7α,25-Dihydroxycholesterol: A natural ligand for EBI2, involved in immune cell migration.

GSK682751A: Another inverse agonist of EBI2 with similar but slightly different structural properties.

Uniqueness

GSK682753A is unique due to its high potency and selectivity for EBI2. Its ability to inhibit both G protein-dependent and independent signaling pathways makes it a valuable tool for studying EBI2 function and developing therapeutic agents targeting this receptor .

If you have any specific questions or need further details, feel free to ask!

生物活性

GSK682753A is a small molecule identified as an inverse agonist for the Epstein-Barr virus-induced receptor 2 (EBI2), which plays a crucial role in immune regulation and B cell positioning. This article explores the biological activity of this compound, focusing on its mechanisms of action, potency, and implications for therapeutic applications.

This compound functions primarily as a competitive antagonist of EBI2, inhibiting its activation by oxysterols, particularly 7α,25-OHC. This inhibition occurs at the level of G protein activation, as evidenced by various assays:

- GTPγS Binding Assay : this compound demonstrated an IC50 value of approximately 2.6 nM , indicating strong inhibition of G protein activation induced by EBI2 .

- ERK1/2 MAPK Activation : The compound also inhibited ERK1/2 phosphorylation with an IC50 of 8 nM , suggesting that it effectively blocks downstream signaling pathways activated by EBI2 .

The compound's efficacy is further supported by its ability to inhibit β-arrestin recruitment, which is another pathway through which EBI2 can signal. The IC50 for this effect was found to be 40 nM .

Potency and Efficacy

The potency of this compound varies across different assays and cellular contexts. A summary of its biological activity is presented in the table below:

| Functional Readout | Cellular System | EC50 (nM) | This compound IC50 (nM) |

|---|---|---|---|

| Gαi Coupling | SK-N-MC cells | 2 | 54 |

| ERK1/2 MAPK Activation | CHO cells | 3 | 8 |

| p38 MAPK Activation | CHO cells | ND | ND |

| GTPγS Binding | HEK293 cells | 0.1 to 8 | 2.6 |

| Calcium Release | CHO cells | 2 | ND |

| β-arrestin Recruitment | CHO cells | 1 to 200 | 40 |

| Cell Migration | hEBI2-overexpressing mouse B cells | 0.1 | 0.007 |

ND indicates data not determined.

Immune Regulation

This compound has been shown to significantly inhibit B cell migration and proliferation in response to oxysterols. In experiments involving murine B cells, the compound reduced antibody-stimulated proliferation by up to 32-fold in EBI2-overexpressing cells compared to EBI2-deficient counterparts . This underscores its potential utility in modulating immune responses, particularly in conditions where EBI2 is implicated, such as autoimmune diseases and viral infections.

Viral Infection

The role of EBI2 in Epstein-Barr virus (EBV) infection highlights the relevance of this compound in virology. By inhibiting EBI2 activity, this compound may reduce EBV-mediated signaling pathways that facilitate viral persistence and immune evasion . This positions this compound as a candidate for further investigation in antiviral therapies targeting EBV-related malignancies.

特性

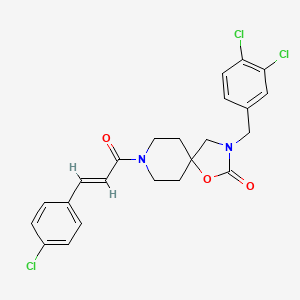

IUPAC Name |

8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl3N2O3/c24-18-5-1-16(2-6-18)4-8-21(29)27-11-9-23(10-12-27)15-28(22(30)31-23)14-17-3-7-19(25)20(26)13-17/h1-8,13H,9-12,14-15H2/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDLWMWIRXGSJM-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)C=CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)/C=C/C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (GSK682753A) interact with EBI2 and what are the downstream effects of this interaction?

A1: 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one acts as an inverse agonist of EBI2, meaning it inhibits the receptor's constitutive activity. [] This inhibition affects several downstream signaling pathways:

- Reduced cAMP response element-binding protein (CREB) activation: this compound effectively inhibits CREB activation, likely through the G protein signaling pathway. []

- Decreased ERK phosphorylation: EBI2 constitutively activates the extracellular signal-regulated kinase (ERK) pathway. This compound significantly reduces ERK phosphorylation, suggesting interference with this pathway. []

- Suppressed B cell proliferation: EBI2 overexpression enhances antibody-stimulated B cell proliferation. This compound effectively suppresses this proliferation by inhibiting EBI2's constitutive activity. []

Q2: What is the significance of the Phe111 residue in EBI2 for the activity of 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one?

A2: Research suggests that Phe111, located at position III:08/3.32 in EBI2, plays a crucial role in the binding and inhibitory activity of this compound. Substituting Phe111 with Alanine significantly reduces the compound's potency by over 500-fold, highlighting this residue's importance for this compound's inverse agonism. [] This finding provides valuable insight into the potential binding site of this compound on EBI2 and could guide further development of EBI2-targeting compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。